An In-depth Technical Guide to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
An In-depth Technical Guide to 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
This guide provides a comprehensive technical overview of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine, a key intermediate in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes its chemical properties, synthesis, and potential applications, grounded in established scientific principles and data.
Introduction: Strategic Importance in Synthesis
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine is a bespoke chemical entity valued primarily as a structural scaffold and intermediate in the synthesis of more complex, biologically active molecules. Its architecture, featuring a substituted benzoyl group linked to a methylpiperazine moiety, offers a unique combination of steric and electronic properties. The presence of a bromine atom on the phenyl ring is of particular strategic importance, as it provides a reactive handle for a variety of cross-coupling reactions, most notably Suzuki and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse functional groups, making it a versatile building block in the construction of compound libraries for drug discovery programs.[1] The piperazine ring itself is a well-established pharmacophore found in numerous approved drugs, often contributing to improved pharmacokinetic properties such as solubility and bioavailability.[1][2]
Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research and development. The key identifiers and physicochemical characteristics of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine are summarized below.
Core Chemical Identity
The molecule consists of a 4-bromo-2-methylbenzoic acid core that has formed an amide bond with 1-methylpiperazine. This structure dictates its reactivity and physical behavior.
| Property | Value | Source |
| IUPAC Name | (4-Bromo-2-methylphenyl)(4-methylpiperazin-1-yl)methanone | N/A |
| CAS Number | 341597-39-3 | Internal Data |
| Molecular Formula | C13H17BrN2O | Internal Calculation |
| Molecular Weight | 297.19 g/mol | Internal Calculation |
| Canonical SMILES | CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Br)C | PubChem |
Physicochemical Data
These properties are critical for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.
| Parameter | Value | Causality and Experimental Insight |
| Melting Point | 83-87 °C | The defined melting range suggests a crystalline solid of reasonable purity. This property is crucial for handling and for purification via recrystallization. |
| Boiling Point | Approx. 427.7 °C at 760 mmHg (Predicted) | As a non-volatile solid, distillation is not a practical purification method. The high predicted boiling point reflects strong intermolecular forces. |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol. Sparingly soluble in water. | The largely nonpolar aromatic and piperazine structure, combined with the polar amide group, dictates its solubility profile. Solubility in DCM and chloroform is leveraged during synthesis for reaction and extraction, while insolubility in water is exploited for precipitation and washing. |
| pKa (Predicted) | 7.95 ± 0.10 (Most Basic) | The basicity is attributed to the tertiary amine (N-methyl) in the piperazine ring. This value is critical for salt formation and for understanding the compound's behavior in physiological pH ranges. |
| LogP (Predicted) | 2.8 - 3.2 | This value indicates moderate lipophilicity, suggesting good potential for membrane permeability, a key parameter in drug design. |
Synthesis and Purification Workflow
The most common and efficient synthesis of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine is achieved through a standard amide coupling reaction. This process is favored for its high yield, operational simplicity, and the ready availability of starting materials.
Synthetic Pathway: Amide Coupling
The core reaction involves the formation of an amide bond between 4-bromo-2-methylbenzoic acid and 1-methylpiperazine. To achieve this efficiently, the carboxylic acid is typically activated first.
Caption: Standard two-step synthesis via an acyl chloride intermediate.
Detailed Experimental Protocol
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Step 1: Activation of Carboxylic Acid:
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To a solution of 4-bromo-2-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the cessation of gas evolution. The resulting solution of the acyl chloride intermediate is used directly in the next step.
-
Expertise & Causality: The use of an activating agent like thionyl chloride converts the hydroxyl group of the carboxylic acid into a much better leaving group (a chlorosulfite group which decomposes to SO₂ and Cl⁻), forming a highly reactive acyl chloride. This is essential because direct reaction with the amine is slow and inefficient. DMF acts as a catalyst for this transformation.
-
-
Step 2: Amide Coupling:
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In a separate flask, dissolve 1-methylpiperazine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or triethylamine (2.5 eq) in anhydrous DCM.[3]
-
Cool this amine solution to 0 °C.
-
Slowly add the acyl chloride solution from Step 1 to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Trustworthiness & Validation: The excess base is crucial. One equivalent neutralizes the HCl by-product from the acyl chloride formation, and the second equivalent scavenges the proton released from the piperazine nitrogen upon amide bond formation, driving the reaction to completion. Progress is monitored by Thin Layer Chromatography (TLC) until the starting benzoic acid derivative is consumed.
-
-
Step 3: Work-up and Purification:
-
Quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product is typically purified by flash column chromatography on silica gel to yield the final product as a solid.
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Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable in chemical synthesis. The following data represent the expected analytical signature for this compound.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d, 1H, Ar-H), ~7.3 (dd, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~3.8-3.2 (br m, 4H, piperazine-CH₂), ~2.6-2.2 (br m, 4H, piperazine-CH₂), ~2.35 (s, 3H, Ar-CH₃), ~2.30 (s, 3H, N-CH₃). The broad multiplets for the piperazine protons are due to conformational exchange and restricted rotation around the amide C-N bond.[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~169 (C=O), ~138 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-C-Br), ~122 (Ar-CH), ~55 (piperazine-CH₂), ~48 (piperazine-CH₂), ~46 (N-CH₃), ~19 (Ar-CH₃). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₈BrN₂O⁺: 297.06, found: 297.1. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed at m/z 297/299. |
| IR (KBr) | ν (cm⁻¹): ~2950 (C-H stretch), ~1640 (C=O amide stretch), ~1450 (C=C aromatic stretch), ~1280 (C-N stretch), ~1030 (C-Br stretch). The strong amide carbonyl stretch around 1640 cm⁻¹ is a key diagnostic peak. |
Reactivity and Applications in Drug Discovery
The true value of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine lies in its potential for synthetic diversification. Its key reactive sites enable its use as a versatile scaffold.
Caption: Key reactive sites and potential synthetic transformations.
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Palladium-Catalyzed Cross-Coupling: The aryl bromide is the primary site for synthetic elaboration. It readily participates in Suzuki couplings with boronic acids to form new C-C bonds, or in Buchwald-Hartwig aminations to form C-N bonds.[5] This allows for the introduction of a vast array of aryl, heteroaryl, or amine substituents at the 4-position of the benzoyl ring. These modifications are central to structure-activity relationship (SAR) studies aimed at optimizing ligand binding, selectivity, and pharmacokinetic profiles.
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Piperazine Ring Modification: While the N-methyl group provides stability and a defined basicity, it can be removed under specific conditions to yield a secondary amine. This opens up another vector for diversification, allowing for the addition of different alkyl or aryl groups to the piperazine nitrogen, further expanding the accessible chemical space.[6]
This compound and its derivatives are frequently cited in patents and literature as intermediates for synthesizing inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzyme targets, underscoring their relevance in modern medicinal chemistry.[7][8]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential to ensure safety.
-
Hazard Identification: While specific toxicity data is limited, compounds of this class should be handled as potentially harmful. It may cause skin and eye irritation.[9][10] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[9][11] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable scaffold for building diverse molecular libraries. The ability to leverage palladium-catalyzed cross-coupling at the aryl bromide site provides a powerful and flexible method for generating novel chemical entities with therapeutic potential. This guide provides the foundational knowledge required for its effective and safe utilization in the demanding environment of drug discovery and development.
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